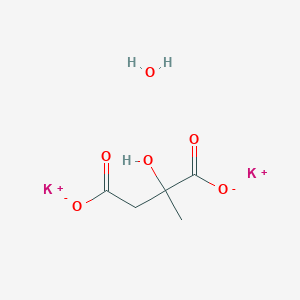

![molecular formula C23H20N2O2S2 B2686604 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-65-4](/img/structure/B2686604.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

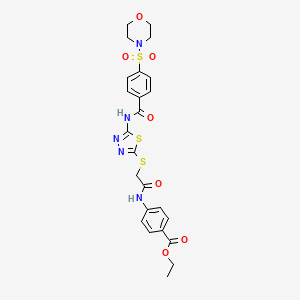

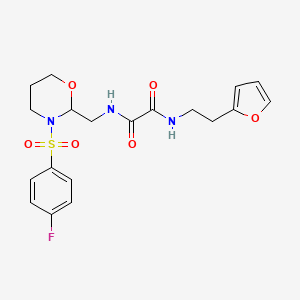

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide” is a compound that contains a benzothiazole core, which is a heterocyclic organic compound that possesses a wide range of properties and applications . Benzothiazole has been used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .

Synthesis Analysis

The synthesis of similar compounds has been achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following Langmuir adsorption curves .Aplicaciones Científicas De Investigación

Luminescent Properties and White Light Emission

Research on benzothiazole derivatives, such as N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide, has demonstrated their potential in the field of luminescence. A study by Fengxian Lu et al. (2017) on three benzothiazole derivatives highlighted their absorption maxima and emission regions, attributing differences to an excited-state intramolecular proton transfer (ESIPT) process. These compounds exhibit bright blue-violet, green, and orange emission, which together can produce white light. By doping these compounds into a polymer matrix, white-light emission with desirable chromaticity coordinates was achieved, suggesting their utility in white-light-emitting devices (Lu et al., 2017).

Photosensitizers in Photodynamic Therapy

Benzothiazole derivatives are also explored for their applications in photodynamic therapy (PDT), a treatment modality for cancer. M. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzothiazole derivative groups, exhibiting significant singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers in PDT for cancer treatment, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Anticancer and Antioxidant Activities

A study by I. Tumosienė et al. (2020) on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including those with benzothiazole, showcased their antioxidant and anticancer activities. Certain derivatives displayed antioxidant activity surpassing that of ascorbic acid and demonstrated cytotoxicity against human glioblastoma and breast cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).

Antimicrobial and Cytotoxic Activities

New thiazole derivatives, including those with benzothiazole, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Sam Dawbaa et al. (2021) found that certain derivatives showed high antibacterial and anticandidal effects against various pathogenic strains and displayed cytotoxic activity against human leukemia cells, suggesting their potential as antimicrobial and anticancer agents (Dawbaa et al., 2021).

Mecanismo De Acción

While the exact mechanism of action for “N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide” is not available, benzothiazole derivatives have shown a wide range of biological activities. For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 .

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S2/c1-27-16-10-12-17(13-11-16)28-15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAOZPXKSQMJLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(acetyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine](/img/structure/B2686530.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2686533.png)